molecular formula C21H24N4O4S2 B256536 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Cat. No. B256536
M. Wt: 460.6 g/mol
InChI Key: QSUQWOBSLOFCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was initially developed by Bayer Pharmaceuticals and has since been investigated by numerous research groups around the world.

Mechanism of Action

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. Specifically, it blocks the activity of RAF, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of new blood vessels, which is important for tumor growth and metastasis. Additionally, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as psoriasis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of kinases in cancer and other diseases. However, one limitation of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 is that it can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of interest is the development of more specific inhibitors of RAF and other kinases involved in tumor growth and angiogenesis. Another area of interest is the investigation of the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Synthesis Methods

The synthesis of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride to form the intermediate 4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylamine. This intermediate is then reacted with 3-butoxybenzoyl chloride to produce the final product.

Scientific Research Applications

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

properties

Product Name

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

3-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H24N4O4S2/c1-3-5-13-29-17-8-6-7-15(14-17)20(26)22-16-9-11-18(12-10-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-12,14H,3-5,13H2,1-2H3,(H,22,26)(H,24,25)

InChI Key

QSUQWOBSLOFCHZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.